N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide
Description
N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide is an organic compound that features both bromine and nitro functional groups
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O7/c20-12-3-7-14(8-4-12)22-19(26)11-1-5-13(6-2-11)21-18-16(24(29)30)9-15(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWMHZRWGLGHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. One possible route could involve:
Nitration: Introducing nitro groups to aniline derivatives.
Bromination: Adding a bromine atom to the phenyl ring.
Amidation: Forming the benzamide structure by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: The bromine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide could have several applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitro and bromine compounds.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
In biological systems: The compound might interact with enzymes or receptors, affecting cellular pathways.
In chemical reactions: It could act as a catalyst or reactant, facilitating specific transformations.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
